3-Bromo-1-indan-5-yl-propan-1-one
Description
3-Bromo-1-indan-5-yl-propan-1-one is a brominated ketone derivative featuring a propan-1-one chain substituted at position 3 with a bromine atom and attached to the 5-position of an indan moiety. The indan system (a fused bicyclic structure comprising a benzene ring fused to a cyclopentane ring) imparts steric and electronic properties distinct from simpler aromatic systems like benzene or monocyclic heteroarenes.
Properties
IUPAC Name |
3-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQOQAUOKOWPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-indan-5-yl-propan-1-one typically involves the bromination of 1-indanone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine (Br2) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-indan-5-yl-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Bromo-1-indan-5-yl-propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-indan-5-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- The target’s bromine on the propanone chain contrasts with bromine on aromatic rings (e.g., 1-(3-Bromo-4-hydroxyphenyl)propan-1-one or indole derivatives ), which alters electronic effects and reaction pathways.
- The indan system confers greater rigidity and lipophilicity compared to monocyclic or heteroaromatic systems (e.g., pyridine in ).
Physical and Spectral Properties
| Compound Name | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|---|
| This compound | Not reported | Expected C=O ~1700 | Indan H: ~6.5–7.5 | Theoretical: 266 |
| 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine | Not reported | N-H ~3300, C-O ~1250 | Pyridine H: ~8.0–8.5 | Reported: 345 |
| 1-(3-Bromo-4-hydroxyphenyl)propan-1-one | Not reported | O-H ~3200, C=O ~1680 | Aromatic H: ~7.0–7.8 | Theoretical: 228 |
| Compound 34 (Indole derivative) | 141–142 | C=O absent, C-Br ~600 | Indole H: ~7.2–7.8 | Reported: 479 |
Notes:
- The target’s ketone group would show a strong IR absorption near 1700 cm⁻¹, distinguishing it from non-ketone analogs like pyridine- or indole-based compounds .
- Indan’s fused ring system generates distinct ¹H NMR signals (e.g., multiplet peaks for adjacent protons) compared to monocyclic systems .
Biological Activity
Overview
3-Bromo-1-indan-5-yl-propan-1-one is a synthetic organic compound characterized by its unique structure, which includes a bromine atom attached to an indan derivative. Its molecular formula is C12H13BrO, and it has a molecular weight of 253.139 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Synthesis
The synthesis of this compound typically involves two main reactions:
- Bromination of 1-Indanone : This step introduces the bromine atom into the indanone structure.
- Friedel-Crafts Acylation : This reaction involves the introduction of the propanoyl group, facilitated by aluminum chloride (AlCl3) as a catalyst.
The careful control of reaction conditions, such as temperature and reagent concentration, is crucial for optimizing yield and purity during synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator , influencing various biochemical processes. The exact pathways affected depend on the context of its application, particularly in medicinal chemistry .
Biological Activity
Research into the biological activity of this compound has revealed several promising properties:
Antimicrobial Activity
Studies indicate that compounds similar to this compound exhibit significant antimicrobial effects. The presence of the bromine atom enhances its reactivity, making it effective against various bacterial strains .
Anticancer Potential
Preliminary research suggests that this compound may have anticancer properties. It is hypothesized that it could inhibit cancer cell proliferation through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest .
Comparative Analysis
To understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Indanone | Non-brominated analog | Moderate antimicrobial |
| 3-Bromo-1-indanone | Brominated derivative | Enhanced antimicrobial |
| 1-Indan-5-yl-propan-1-one | Non-brominated analog | Limited biological activity |
The presence of the bromine atom in this compound significantly enhances its reactivity and biological activity compared to its non-brominated counterparts .
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial properties of similar compounds, this compound was tested against several bacterial strains. Results indicated that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .
Case Study 2: Anticancer Research
Another study focused on the anticancer potential of brominated indans. The results showed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
